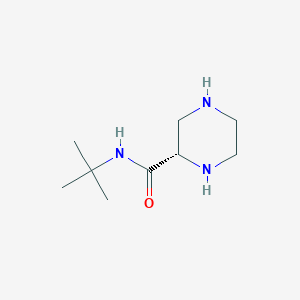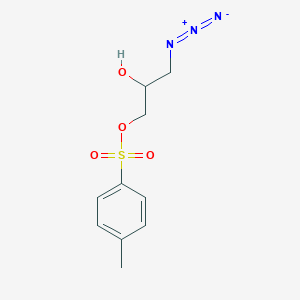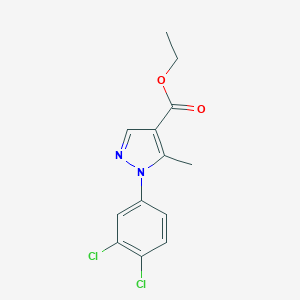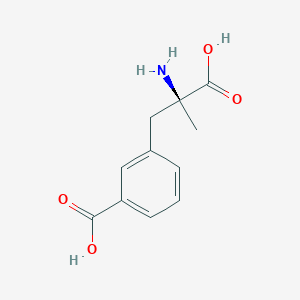
alpha-Methyl-3-carboxyphenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Methyl-3-carboxyphenylalanine (AMPA) is an amino acid derivative that has been extensively studied for its potential use in scientific research. AMPA is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins. This characteristic makes AMPA a valuable tool for studying protein structure and function.
作用机制
Alpha-Methyl-3-carboxyphenylalanine works by selectively modifying the amino acid residues in proteins. Specifically, alpha-Methyl-3-carboxyphenylalanine reacts with the amino group of lysine residues in proteins, forming a stable amide bond. This modification can alter the structure and function of the protein, allowing researchers to study the effects of specific amino acid modifications on protein function.
生化和生理效应
The biochemical and physiological effects of alpha-Methyl-3-carboxyphenylalanine depend on the specific protein being studied and the location of the modified amino acid residue. In general, alpha-Methyl-3-carboxyphenylalanine modifications can alter protein stability, activity, and interactions with other molecules. These effects can be used to study the role of specific amino acids in protein function and to develop new drugs and therapies.
实验室实验的优点和局限性
One advantage of using alpha-Methyl-3-carboxyphenylalanine in lab experiments is its ability to selectively modify amino acid residues in proteins. This allows researchers to study the effects of specific amino acid modifications on protein function. However, one limitation of using alpha-Methyl-3-carboxyphenylalanine is that it can be difficult to control the location and extent of the modifications. This can make it challenging to interpret the results of experiments using alpha-Methyl-3-carboxyphenylalanine-modified proteins.
未来方向
There are many potential future directions for research involving alpha-Methyl-3-carboxyphenylalanine. One area of interest is the development of new drugs and therapies based on alpha-Methyl-3-carboxyphenylalanine modifications. Another area of interest is the use of alpha-Methyl-3-carboxyphenylalanine to study the structure and function of specific proteins involved in disease processes. Additionally, alpha-Methyl-3-carboxyphenylalanine could be used to study the effects of specific amino acid modifications on protein function in a variety of biological systems.
合成方法
Alpha-Methyl-3-carboxyphenylalanine can be synthesized using a variety of methods. One common method involves the reaction of 3-nitrobenzaldehyde with methylamine followed by reduction of the resulting imine with sodium borohydride. The resulting product is then treated with bromine to form the final alpha-Methyl-3-carboxyphenylalanine molecule.
科学研究应用
Alpha-Methyl-3-carboxyphenylalanine has been used in a wide range of scientific research applications. One of the most common uses of alpha-Methyl-3-carboxyphenylalanine is in the study of protein structure and function. alpha-Methyl-3-carboxyphenylalanine can be used to selectively modify amino acid residues in proteins, which can help researchers understand the role of specific amino acids in protein function.
属性
CAS 编号 |
171031-50-8 |
|---|---|
产品名称 |
alpha-Methyl-3-carboxyphenylalanine |
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC 名称 |
3-[(2S)-2-amino-2-carboxypropyl]benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(12,10(15)16)6-7-3-2-4-8(5-7)9(13)14/h2-5H,6,12H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
InChI 键 |
AORMNQRMXYXXJK-NSHDSACASA-N |
手性 SMILES |
C[C@](CC1=CC(=CC=C1)C(=O)O)(C(=O)O)N |
SMILES |
CC(CC1=CC(=CC=C1)C(=O)O)(C(=O)O)N |
规范 SMILES |
CC(CC1=CC(=CC=C1)C(=O)O)(C(=O)O)N |
同义词 |
alpha-M3CPA alpha-methyl-3-carboxyphenylalanine alpha-methyl-3-carboxyphenylalanine hydrochloride, (DL)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



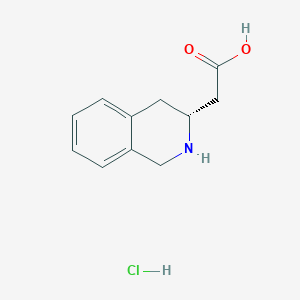
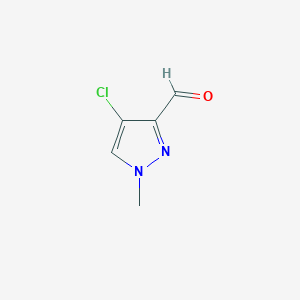
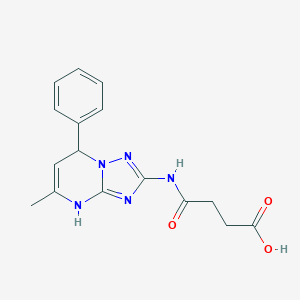
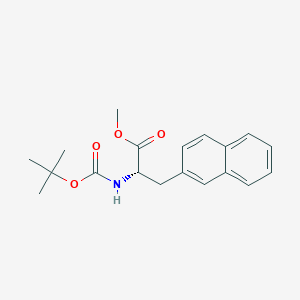
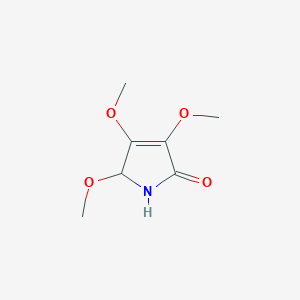
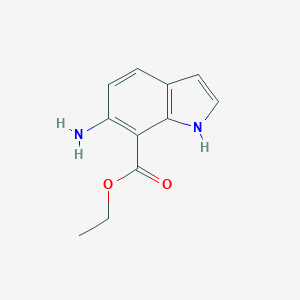
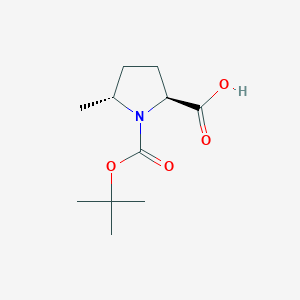
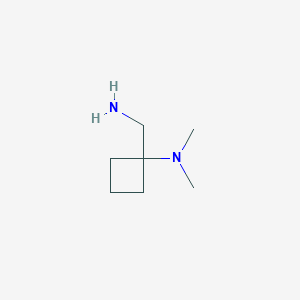
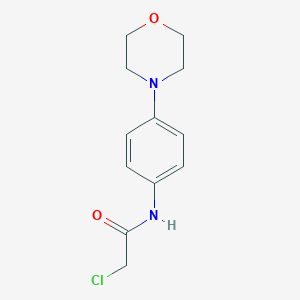
![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)
![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)
